Isosativan
Isosativan
Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
60102-29-6
VCID:
VC0191627
InChI:
InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
SMILES:
Molecular Formula:
C17H18O4
Molecular Weight:
286.32 g/mol
Isosativan
CAS No.: 60102-29-6
Natural Products
VCID: VC0191627
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
CAS No. | 60102-29-6 |
---|---|
Product Name | Isosativan |
Molecular Formula | C17H18O4 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol |
Standard InChI | InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3 |
Standard InChIKey | FWAWTPASGRNXTO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O |
Description | Isosativan belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, isosativan is considered to be a flavonoid lipid molecule. Isosativan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isosativan is primarily located in the membrane (predicted from logP). Outside of the human body, isosativan can be found in pulses. This makes isosativan a potential biomarker for the consumption of this food product. |
Synonyms | 7,4′-Dimethoxy-2′-hydroxyisoflavan; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan |
PubChem Compound | 591624 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume